molecular formula C8H17NO2 B1326677 Ethyl 3-(ethylamino)butanoate CAS No. 3440-35-5

Ethyl 3-(ethylamino)butanoate

Cat. No.: B1326677
CAS No.: 3440-35-5
M. Wt: 159.23 g/mol
InChI Key: BFRMCOWFDUQFMA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(ethylamino)butanoate can be synthesized through the esterification of 3-(ethylamino)butanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation and crystallization to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of ethyl 3-(ethylamino)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-(ethylamino)butanoic acid, which may interact with enzymes or receptors in biological systems. The ethylamino group can also participate in various biochemical reactions, influencing the compound’s overall activity .

Biological Activity

Ethyl 3-(ethylamino)butanoate, a compound with the chemical formula C8H17NO2 and a molecular weight of 159.23 g/mol, is an ethyl ester derived from 3-(ethylamino)butanoic acid. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C8H17NO2
  • Molar Mass: 159.23 g/mol
  • CAS Number: 3440-35-5

Synthesis Methods:
this compound can be synthesized through:

  • Esterification: Reacting 3-(ethylamino)butanoic acid with ethanol in the presence of an acid catalyst under reflux conditions.
  • Industrial Production: Utilizing continuous flow reactors to optimize yield and purity through distillation and crystallization processes.

Biological Activity

The biological activity of this compound is primarily influenced by its structural components, particularly the ethylamino group, which can participate in various biochemical reactions.

Mechanism of Action:
The compound's mechanism involves hydrolysis of the ester bond, releasing the active form (3-(ethylamino)butanoic acid), which may interact with specific enzymes or receptors in biological systems. This interaction can influence metabolic pathways and cellular functions.

In Vitro Studies

Recent studies have indicated that this compound exhibits notable effects on cellular metabolism. For example:

  • Cell Proliferation: In vitro tests demonstrated that the compound can enhance cell proliferation in certain cancer cell lines, suggesting potential anticancer properties.
  • Enzyme Interaction: The compound has shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies

  • Proteomics Research: this compound has been utilized in proteomics to study protein interactions and modifications, highlighting its role as a reagent in biological assays.
  • Neuropharmacology: Preliminary studies suggest that the compound may exhibit neuroprotective effects, warranting further investigation into its potential use in treating neurodegenerative diseases.

Comparison with Similar Compounds

This compound can be compared with other similar compounds to understand its unique properties:

Compound NameMolecular FormulaKey Features
Ethyl ButyrateC6H12O2Simple ester used in flavoring and fragrance
Ethyl 3-MethylaminobutanoateC8H17NO2Contains a methylamino group; potential pharmacological effects
Ethyl 3-OxobutanoateC8H14O3Related to metabolic pathways; used in organic synthesis

The unique combination of functional groups in this compound imparts distinct chemical reactivity and biological properties compared to simpler esters or amines.

Properties

IUPAC Name

ethyl 3-(ethylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-9-7(3)6-8(10)11-5-2/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRMCOWFDUQFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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